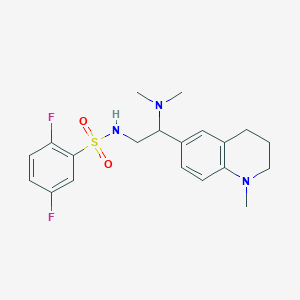
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,5-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H25F2N3O2S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,5-difluorobenzenesulfonamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, interactions with biological targets, and relevant case studies.
Structural Overview
The compound features a unique structure characterized by:
- Tetrahydroquinoline moiety: This component is known for its diverse biological activities.
- Dimethylamino group: This functional group enhances the compound's solubility and may influence its interaction with biological targets.
- Difluorobenzenesulfonamide group: The presence of fluorine atoms can affect the compound's electronic properties and binding affinity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism.
- Receptor Modulation: The dimethylamino group allows for hydrogen bonding with receptors, potentially modulating their activity. This interaction could lead to altered signaling pathways within cells.
- Protein Interactions: Molecular docking studies suggest that this compound can bind effectively to various proteins, influencing protein-protein interactions and possibly leading to downstream biological effects.
Table 1: Biological Activity Summary
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits CYP enzymes (CYP1A2, CYP3A4) | |
| Receptor Binding | Modulates activity of GPCRs | |
| Antiproliferative | Exhibits cytotoxic effects on cancer cells |
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells at micromolar concentrations. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. It was found that the compound could reduce oxidative stress markers and improve neuronal survival rates in vitro. These findings suggest potential applications in treating neurodegenerative diseases.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N3O2S/c1-24(2)19(15-6-9-18-14(11-15)5-4-10-25(18)3)13-23-28(26,27)20-12-16(21)7-8-17(20)22/h6-9,11-12,19,23H,4-5,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUIVOPCKNYNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














